molecular formula C10H16N6S B563092 Cimetidine-d3 CAS No. 1185237-29-9

Cimetidine-d3

Cat. No. B563092
M. Wt: 255.358
InChI Key: AQIXAKUUQRKLND-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetidine-d3 is the deuterium labeled version of Cimetidine . It is an orally active and inverse histamine H2 receptor antagonist with a Ki of 0.6 μM . Cimetidine is an inverse agonist and has anti-cancer and anti-inflammatory activity .


Synthesis Analysis

A simple and economical synthesis of cimetidine is described. It is based on the reaction of 4‐halomethyl‐5‐methylimidazole with N‐cyano‐N′‐methyl‐N″‐(2‐mercaptoethyl)guanidine in water‐ethanol at pH 9.0 ± 0.3. Pure crystalline cimetidine is obtained in about 75% yield .


Molecular Structure Analysis

The molecular formula for Cimetidine-d3 is C10H13D3N6S. The average mass is 255.358 Da and the monoisotopic mass is 255.134552 Da .


Chemical Reactions Analysis

Cimetidine is a well-known enzyme inhibitor of several CYP isoforms, including 1A2, 2C9, 2D6, 3A4 P450 isoforms . It is a competitive histamine H2-receptor antagonist that inhibits gastric acid secretion and reduces pepsin output .


Physical And Chemical Properties Analysis

Cimetidine-d3 is a white to off-white crystalline powder. Its melting point is 141-143°C (base), 193°C dec (hydrochloride). It is soluble (1.14%) in water at 37°C; soluble in ethanol; very slightly soluble in chloroform; insoluble in diethyl ether .

Scientific Research Applications

  • Pharmacokinetics and Drug Interactions : Cimetidine has been used to investigate the tubular secretion of organic cations in the human kidney. It's a potent inhibitor of multidrug and toxin extrusions (MATE1 and MATE2-K) but not of organic cation transporter 2 (OCT2), suggesting its role in drug-drug interactions in renal elimination (Ito et al., 2012).

  • Radioligand Binding Studies : 3H-Cimetidine has been used in radioligand binding experiments to study the H2-receptor, although it has limitations in these types of investigations due to the lack of correlation between displacement of specific 3H-cimetidine binding and H2-receptor activity (Warrander et al., 1983).

  • Ecotoxicology : Cimetidine's ecotoxicological effects have been evaluated in various aquatic organisms, with potential consequences for endocrine disruption in the aquatic environment needing further investigation (Lee et al., 2015).

  • Chemical Stability and Detection : Research has also focused on developing methods for detecting cimetidine in biological samples, such as using gold nanoparticles for colorimetric detection of cimetidine in human urine (Hu et al., 2018).

  • Molecular Biology : Studies on cimetidine's effects on nitric oxide production and its interaction with cytochrome P-450 in a soft-tissue inflammation model in horses have been conducted, revealing its potential to modulate inflammatory responses (Hunter et al., 1999).

  • Crystalline Polymorphism : Cimetidine's crystalline polymorphism has been analyzed, with forms exhibiting different melting points and stabilities, contributing to our understanding of its physical chemistry (Céolin & Rietveld, 2017).

Safety And Hazards

When handling Cimetidine-d3, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing. Avoid dust formation .

Relevant Papers

A literature review suggests that the potential effect that medications may have on the vitamin D status is rarely taken into consideration . This includes drugs like Cimetidine-d3. The review suggests that providers of health care ought to be alert to the potential of vitamin D depletions induced by medications, especially in elderly people exposed to multiple-drug therapy, and to provide supplementation if required .

properties

IUPAC Name

1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIXAKUUQRKLND-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimetidine-d3

CAS RN

1185237-29-9
Record name 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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